Benzyl 7-oxoazepane-2-carboxylate

Description

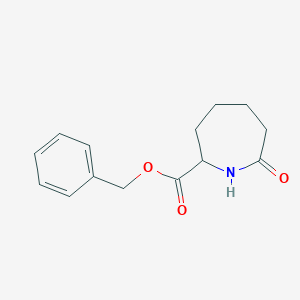

Structure

3D Structure

Properties

IUPAC Name |

benzyl 7-oxoazepane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-9-5-4-8-12(15-13)14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMLBAAZDMGRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NC(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: Benzyl 7-oxoazepane-2-carboxylate CAS 1803571-51-8

Disclaimer: Publicly available information on Benzyl 7-oxoazepane-2-carboxylate (CAS 1803571-51-8) is limited. This guide synthesizes the available data on the compound and related structures to provide a comprehensive overview for researchers, scientists, and drug development professionals. Direct experimental data for this specific compound is not extensively published.

Introduction

This compound is a heterocyclic organic compound featuring a seven-membered azepane ring, a benzyl ester, and a ketone functional group. The azepane scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules and its utility as a conformationally constrained building block.[1][2][3][4] This guide provides an overview of the available data for this compound, along with general synthetic approaches and potential applications based on related structures.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1803571-51-8 | [5] |

| Molecular Formula | C₁₄H₁₇NO₃ | [5] |

| Molecular Weight | 247.28 g/mol | [5] |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | [5] |

| Density | Not available | [5] |

| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C | [5] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not documented in publicly accessible literature. However, general synthetic strategies for related substituted azepane-2-carboxylate derivatives can provide a logical framework for its preparation.

A plausible synthetic approach could involve the cyclization of a linear amino acid precursor or the expansion of a smaller ring system. For instance, the synthesis of the isomeric Benzyl 2-oxoazepane-1-carboxylate has been described starting from caprolactam.[6] An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives has also been developed, highlighting a potential route for stereoselective synthesis.[7]

General Workflow for the Synthesis of Substituted Azepanes:

The following diagram illustrates a generalized workflow for the synthesis of functionalized azepane scaffolds, which could be adapted for the target molecule.

Caption: Generalized workflow for azepane synthesis.

Potential Applications in Drug Discovery

While there is no specific biological activity reported for this compound, the 7-oxoazepane-2-carboxylate core is a valuable scaffold in drug discovery. Azepane derivatives are known to act as peptidomimetics and have been investigated as glycosidase inhibitors.[1][2][3]

Potential Logical Relationships in Drug Discovery:

The diagram below outlines the logical progression from a chemical scaffold to a potential therapeutic application.

Caption: Logical path from scaffold to therapeutic use.

Safety and Handling

For handling this compound, standard laboratory safety precautions should be observed. This includes wearing protective eyewear, clothing, and gloves to avoid skin contact.[5] Experiments should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical entity with potential applications in research and development, particularly in the field of medicinal chemistry. While specific data for this compound is scarce, the broader family of azepane derivatives has demonstrated significant biological relevance. Further research is needed to elucidate the specific properties and potential applications of this particular molecule. The synthetic strategies and potential roles in drug discovery outlined in this guide are based on established knowledge of similar chemical structures and are intended to provide a foundation for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1803571-51-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Benzyl 7-oxoazepane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 7-oxoazepane-2-carboxylate is a heterocyclic organic compound with the chemical formula C₁₄H₁₇NO₃. As a derivative of caprolactam, a key precursor in the production of Nylon-6, this molecule holds potential interest for researchers in medicinal chemistry and materials science. Its structure, featuring a seven-membered lactam ring, a carboxylate group, and a benzyl ester, provides a scaffold for the synthesis of more complex molecules with potential biological activity. This technical guide provides a summary of the known physical and chemical properties of this compound, outlines a general synthetic approach, and discusses its potential applications.

Physicochemical Properties

A comprehensive compilation of the physical properties of this compound is essential for its application in research and development. While some properties are readily available, others remain to be experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| Molecular Weight | 247.28 g/mol | [1] |

| CAS Number | 1803571-51-8 | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Solubility | Not available | |

| Appearance | No data available | [1] |

Note: The lack of available experimental data for properties such as melting point, boiling point, density, and solubility highlights an area for future research to fully characterize this compound.

Synthesis and Experimental Protocols

General Esterification Protocol (Hypothetical)

This protocol is based on common esterification methods and should be optimized for the specific substrates.

Materials:

-

7-oxoazepane-2-carboxylic acid

-

Benzyl alcohol

-

An acidic catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a coupling agent (e.g., DCC, EDC)

-

An appropriate solvent (e.g., toluene, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 7-oxoazepane-2-carboxylic acid in the chosen solvent.

-

Addition of Reagents: Add an equimolar amount or a slight excess of benzyl alcohol to the solution.

-

Catalysis:

-

Acid Catalysis: Add a catalytic amount of the acid catalyst. The reaction mixture is typically heated to reflux with removal of water (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the product.

-

Coupling Agent: If using a coupling agent, the reaction is typically run at room temperature. The coupling agent is added to the mixture of the carboxylic acid and alcohol.

-

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. If an acid catalyst was used, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield the pure this compound.

Logical Relationship of Synthesis

The synthesis of this compound logically follows from its constituent parts: the 7-oxoazepane-2-carboxylic acid backbone and the benzyl alcohol protecting group. The key chemical transformation is the formation of an ester bond.

References

An In-depth Technical Guide to Benzyl 7-oxoazepane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 7-oxoazepane-2-carboxylate, a derivative of the cyclic amino acid 7-oxoazepane-2-carboxylic acid. Due to the limited direct literature on this specific benzyl ester, this guide extrapolates data from its parent carboxylic acid and established chemical principles.

Chemical Structure and Properties

This compound is the benzyl ester of 7-oxoazepane-2-carboxylic acid. The core structure is a seven-membered lactam ring, also known as an azepane-2-one or caprolactam ring, with a benzyl carboxylate group at the 2-position. The stereochemistry at the C2 position is typically (S) when derived from natural amino acid precursors.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value (Predicted) | Source |

| Molecular Formula | C₁₄H₁₇NO₃ | - |

| Molecular Weight | 247.29 g/mol | - |

| XLogP3 | 1.9 | - |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

| Rotatable Bond Count | 3 | - |

Note: Properties are predicted as no experimental data is readily available for the benzyl ester. Data for the parent carboxylic acid, (2S)-7-oxoazepane-2-carboxylic acid, is available and has a molecular weight of 157.17 g/mol and an XLogP3 of -0.1.[1]

Synthesis

A plausible synthetic route to this compound involves two main stages: the synthesis of the parent carboxylic acid, (2S)-7-oxoazepane-2-carboxylic acid, followed by its esterification with benzyl alcohol.

A general approach for synthesizing 7-substituted azepane-2-carboxylic acids starts from (S)-tribenzyl glutamic acid γ-aldehyde.[2] This undergoes a Horner-Wadsworth-Emmons reaction, followed by a one-pot reduction and cyclization to yield the azepane carboxylic acid.[2]

The subsequent esterification can be achieved through various methods, such as Fischer esterification or by using coupling agents. A common method for benzyl esterification of amino acids is by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).[3]

References

Technical Guide: Determination of Benzyl 7-oxoazepane-2-carboxylate Molecular Weight

This document provides a detailed analysis of the molecular weight of Benzyl 7-oxoazepane-2-carboxylate, a compound of interest in pharmaceutical research and drug development. The determination of molecular weight is a foundational step in chemical characterization, influencing everything from reaction stoichiometry to pharmacological activity.

Molecular Identity and Formula

This compound is an organic compound featuring an azepane ring system. Based on its isomeric form, benzyl 3-oxoazepane-1-carboxylate, the molecular formula for this compound is established as C₁₄H₁₇NO₃.[1] This formula is the basis for the theoretical calculation of its molecular weight.

Methodology for Molecular Weight Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The calculation protocol involves identifying each element in the molecular formula, determining the number of atoms for each element, and multiplying by the element's standard atomic weight.

Protocol:

-

Identify Constituent Elements: The molecular formula C₁₄H₁₇NO₃ contains Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

-

Determine Atom Count: The subscripts in the formula indicate the number of atoms for each element:

-

Carbon (C): 14

-

Hydrogen (H): 17

-

Nitrogen (N): 1

-

Oxygen (O): 3

-

-

Obtain Standard Atomic Weights: The standard atomic weights from the IUPAC are used for the calculation:

-

C: 12.011 u

-

H: 1.008 u

-

N: 14.007 u

-

O: 15.999 u

-

-

Calculate Total Mass for Each Element: The number of atoms of each element is multiplied by its atomic weight.

-

Summation: The total masses of all constituent elements are summed to yield the final molecular weight of the compound.

Data Presentation

The calculated molecular weight of this compound is 247.28 g/mol .[2] The detailed breakdown of this calculation is presented in the table below.

| Element | Symbol | Atom Count | Atomic Weight (u) | Total Mass Contribution (u) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 17 | 1.008 | 17.136 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 247.294 |

Note: The final calculated value of 247.294 g/mol is consistent with the commonly cited value of 247.28 g/mol , with minor differences arising from the precision of atomic weights used.[2]

Visualization of Calculation Workflow

The logical relationship for the molecular weight calculation is illustrated in the following diagram. It shows how the elemental components and their respective atomic counts and weights contribute to the final molecular weight.

References

Synthesis of Benzyl 7-oxoazepane-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for Benzyl 7-oxoazepane-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the absence of a direct, published experimental protocol for this specific molecule, this guide outlines a robust, multi-step synthesis constructed from well-established and analogous chemical transformations. The proposed pathway begins with the readily available chiral starting material, L-lysine, and proceeds through the formation of the key intermediate, (2S)-7-oxoazepane-2-carboxylic acid, followed by a final esterification step.

Part 1: Synthesis of (2S)-7-oxoazepane-2-carboxylic acid from L-Lysine

The initial phase of the synthesis focuses on the construction of the core azepane ring structure. This is achieved through a sequence of protection, oxidation, and cyclization steps starting from L-lysine.

Step 1: Orthogonal Protection of L-Lysine

To enable selective modification of the two amino groups of L-lysine, orthogonal protecting groups are installed. The α-amino group is protected as a tert-butoxycarbonyl (Boc) derivative, and the ε-amino group is protected as a benzyloxycarbonyl (Cbz) derivative.

Experimental Protocol: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid

-

To a solution of L-lysine hydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Cool the reaction mixture back to 0 °C and add a solution of benzyl chloroformate (Cbz-Cl) (1.1 equivalents) in 1,4-dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.

Step 2: Selective Deprotection and Oxidation to Aldehyde

The Cbz group is selectively removed from the ε-amino group, and the resulting primary amine is oxidized to an aldehyde.

Experimental Protocol: Synthesis of (S)-tert-butyl (6-oxo-1-(((benzyloxy)carbonyl)amino)hexane-2-carbonyl)carbamate

-

Dissolve the product from Step 1 in a suitable solvent such as methanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Dissolve the resulting free amine in a chlorinated solvent like dichloromethane.

-

Add an oxidizing agent such as Dess-Martin periodinane (1.5 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aldehyde.

Step 3: Intramolecular Reductive Amination and Lactam Formation

The aldehyde undergoes intramolecular reductive amination to form the azepane ring, which is subsequently oxidized to the lactam.

Experimental Protocol: Synthesis of (S)-benzyl 2-((tert-butoxycarbonyl)amino)-7-oxoazepane-2-carboxylate

-

Dissolve the crude aldehyde from Step 2 in a solvent mixture such as 1,2-dichloroethane.

-

Add a mild reducing agent like sodium triacetoxyborohydride (1.5 equivalents) and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

The resulting cyclic amine is then oxidized to the lactam using a suitable oxidizing agent like ruthenium(III) chloride with sodium periodate.

Step 4: Deprotection to (2S)-7-oxoazepane-2-carboxylic acid

The Boc protecting group is removed under acidic conditions to yield the free amino acid.

Experimental Protocol: Synthesis of (2S)-7-oxoazepane-2-carboxylic acid

-

Dissolve the protected lactam from Step 3 in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% v/v).

-

Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as a salt.

-

The free carboxylic acid can be obtained by purification via ion-exchange chromatography.

Part 2: Benzylation of (2S)-7-oxoazepane-2-carboxylic acid

The final step is the esterification of the carboxylic acid with benzyl alcohol to yield the target molecule, this compound. The Fischer-Speier esterification is a classic and effective method for this transformation.

Experimental Protocol: Synthesis of this compound

-

Suspend (2S)-7-oxoazepane-2-carboxylic acid (1 equivalent) in benzyl alcohol (used as both reactant and solvent, typically a large excess).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents).

-

Heat the mixture to reflux (approximately 80-100 °C) with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis. These values are representative of typical yields for such transformations and may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material(s) | Key Reagents | Typical Yield (%) |

| 1 | (S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid | L-lysine hydrochloride | (Boc)₂O, Cbz-Cl | 85-95 |

| 2 | (S)-tert-butyl (6-oxo-1-(((benzyloxy)carbonyl)amino)hexane-2-carbonyl)carbamate | Product from Step 1 | Pd/C, H₂, Dess-Martin periodinane | 70-85 |

| 3 | (S)-benzyl 2-((tert-butoxycarbonyl)amino)-7-oxoazepane-2-carboxylate | Product from Step 2 | NaBH(OAc)₃, RuCl₃, NaIO₄ | 60-75 |

| 4 | (2S)-7-oxoazepane-2-carboxylic acid | Product from Step 3 | Trifluoroacetic acid (TFA) | 90-98 |

| 5 | This compound | (2S)-7-oxoazepane-2-carboxylic acid, Benzyl alcohol | H₂SO₄ or p-TsOH | 75-90 |

Visualizations

Synthesis Pathway of this compound

Caption: Proposed synthesis pathway for this compound.

Mechanism of Fischer-Speier Esterification

Caption: Mechanism of the Fischer-Speier esterification step.

The Discovery of Novel 7-Oxoazepane-2-carboxylate Derivatives: A Technical Guide for Drug Development Professionals

Introduction

The 7-oxoazepane-2-carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its potential to serve as a core structure in the design of novel therapeutic agents. This seven-membered lactam ring system, incorporating a carboxylic acid or ester functional group, offers a three-dimensional architecture that can be strategically modified to interact with a variety of biological targets. This technical guide provides an in-depth overview of the discovery of novel 7-oxoazepane-2-carboxylate derivatives, with a focus on synthetic methodologies, biological evaluation, and future perspectives for researchers, scientists, and drug development professionals.

Synthetic Strategies

The synthesis of 7-oxoazepane-2-carboxylate derivatives can be approached through various synthetic routes, often leveraging ring-closing or ring-expansion strategies. A common precursor for these syntheses is caprolactam.

General Synthetic Workflow

The synthesis of a 7-oxoazepane-2-carboxylate derivative typically involves the protection of the lactam nitrogen, followed by the introduction of the carboxylate group at the C2 position, and subsequent modifications.

Caption: A generalized workflow for the synthesis of 7-oxoazepane-2-carboxylate derivatives.

Experimental Protocol: Synthesis of Benzyl 2-oxoazepane-1-carboxylate

A representative method for the synthesis of a protected 7-oxoazepane-2-carboxylate derivative involves the use of a strong base to deprotonate the lactam at the C2 position, followed by quenching with an electrophile.[1]

Method A: A solution of n-BuLi (1.6 M in hexanes, 21.5 mL, 34.4 mmol) is added dropwise to a solution of caprolactam (3.00 g, 26.5 mmol) in THF (80 mL) at -78 °C. The reaction mixture is stirred for 30 minutes at -78 °C, followed by the addition of benzyl chloroformate. The reaction is then warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford Benzyl 2-oxoazepane-1-carboxylate.[1]

Biological Evaluation

The biological activity of novel 7-oxoazepane-2-carboxylate derivatives is assessed through a cascade of in vitro and in vivo assays to determine their therapeutic potential. The specific assays employed are dependent on the intended therapeutic target.

Illustrative Biological Evaluation Workflow

A typical workflow for evaluating the biological activity of newly synthesized compounds is depicted below. This process begins with high-throughput screening against a target of interest and progresses to more complex cellular and in vivo models for promising candidates.

Caption: A standard workflow for the biological evaluation of novel chemical entities.

Potential Therapeutic Applications and Assays

While specific data for 7-oxoazepane-2-carboxylate derivatives is emerging, related azepane structures have shown promise in various therapeutic areas. The following table summarizes potential applications and the corresponding in vitro assays that would be employed for screening.

| Therapeutic Area | Potential Target | In Vitro Assay |

| Oncology | Protein Kinases | Kinase Inhibition Assay (e.g., VEGFR-2) |

| Tubulin | Tubulin Polymerization Assay | |

| Sortase A | FRET-based Sortase A Inhibition Assay | |

| Infectious Diseases | Bacterial Enzymes | Minimum Inhibitory Concentration (MIC) Assay |

| Viral Proteases | Protease Inhibition Assay | |

| Inflammation | Cyclooxygenase (COX) | COX Inhibition Assay |

Example Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is an example of how the inhibitory activity of novel compounds against COX enzymes can be evaluated.

The in vitro cyclooxygenase (COX-1 and COX-2) inhibition of the synthesized compounds can be determined using a COX inhibitor screening assay kit according to the manufacturer's instructions. The IC50 values are calculated from the concentration-response curve. Celecoxib can be used as a reference compound.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the 7-oxoazepane-2-carboxylate scaffold, key points of diversification include the substituent on the lactam nitrogen (R1), and the nature of the carboxylate group (R2), as well as substitutions on the azepane ring itself.

Logical Relationship in SAR Studies

The iterative process of SAR involves synthesizing analogs with systematic structural modifications and evaluating their biological activity to build a model of the pharmacophore.

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies in drug discovery.

Data Presentation

The quantitative data from biological assays are best presented in a tabular format for clear comparison of the activity of different derivatives. The following is an illustrative table for a hypothetical series of 7-oxoazepane-2-carboxylate derivatives tested for anticancer activity.

| Compound ID | R1 | R2 | VEGFR-2 IC50 (µM) | MCF-7 IC50 (µM) |

| AZP-001 | H | OEt | > 100 | 85.2 |

| AZP-002 | Benzyl | OEt | 50.1 | 42.6 |

| AZP-003 | 4-Cl-Benzyl | OEt | 25.8 | 15.3 |

| AZP-004 | 4-Cl-Benzyl | NH-Cyclohexyl | 5.2 | 7.8 |

| Sorafenib | - | - | 0.09 | 5.5 |

Conclusion and Future Directions

The 7-oxoazepane-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for library synthesis and lead optimization. Future research should focus on the exploration of a wider range of substitutions on the azepane ring and the evaluation of these novel derivatives against a broader panel of biological targets. The integration of computational modeling and in silico screening will further accelerate the discovery of potent and selective drug candidates based on this versatile scaffold.

References

Technical Guide: Solubility Profile of Benzyl 7-oxoazepane-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzyl 7-oxoazepane-2-carboxylate in organic solvents. Due to the limited availability of direct quantitative solubility data in published literature, this document focuses on providing a detailed profile based on the compound's physicochemical properties, the known solubility of structurally related molecules, and standardized experimental protocols for solubility determination.

Compound Profile

This compound is a derivative of caprolactam, featuring a benzyl ester protecting group. Its structure suggests a moderate polarity. Below are its key identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 1803571-51-8 | [1] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| Molecular Weight | 247.29 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Structure | (Image of the chemical structure would be placed here in a full whitepaper) |

Predicted Solubility in Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | The polar lactam moiety is expected to interact well with these solvents. THF is used as a solvent in the synthesis of a similar compound.[3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The compound can likely engage in hydrogen bonding with protic solvents. Alcohols are good solvents for many esters and amines.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective for a wide range of organic compounds of intermediate polarity. |

| Ethers | Diethyl ether | Moderate | The benzyl group enhances solubility in less polar ethers. |

| Esters | Ethyl acetate (EtOAc) | Moderate to High | "Like dissolves like" principle suggests good solubility. EtOAc is commonly used as an eluent in the purification of related compounds.[3] |

| Aromatic | Toluene, Benzene | Moderate | The aromatic benzyl group should promote solubility in these solvents. |

| Non-polar | Hexane, Heptane | Low | The polar lactam and ester functionalities are expected to limit solubility in highly non-polar solvents. Hexane is often used as an anti-solvent or in combination with a more polar solvent for chromatography.[3] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This section outlines a standard protocol for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent. This method is considered the gold standard for solubility measurement.[4][5]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument for quantification.

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The result is the thermodynamic solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes relevant to the study of this compound.

References

- 1. Synthesis of activated esters of N-protected amino-acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. pharmatutor.org [pharmatutor.org]

- 5. lifechemicals.com [lifechemicals.com]

Potential Research Applications of Azepane Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azepane carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent three-dimensional structure and conformational flexibility make it an attractive starting point for the design of novel therapeutic agents targeting a wide range of diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential research applications of azepane carboxylate derivatives, with a focus on their anticancer, antiviral, and antidiabetic properties.

Core Applications and Biological Activities

Azepane carboxylates and their derivatives have demonstrated a remarkable diversity of biological activities. The seven-membered nitrogen-containing ring system allows for the precise spatial orientation of substituents, enabling high-affinity interactions with various biological targets.

Anticancer Activity

Several studies have highlighted the potential of azepane carboxylate derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the modulation of key signaling pathways involved in cell growth and survival.

One of the primary mechanisms of action for the anticancer effects of some azepane derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and resistance to apoptosis.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Azepane [label="Azepane Carboxylate\nDerivatives", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#4285F4"]; PDK1 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Akt -> mTORC1 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; mTORC1 -> CellGrowth [color="#34A853"]; Akt -> Apoptosis [label=" inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; Azepane -> PI3K [label=" inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } PI3K/Akt/mTOR Signaling Pathway Inhibition by Azepane Carboxylates

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative azepane derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Diazepine 4a | Caco-2 (Colorectal) | 8.445 ± 2.26 | [1] |

| Oxazepine 7a | Caco-2 (Colorectal) | 33.04 ± 2.06 | [1] |

| Dibenzo[b,f]azepine 5e | Leukaemia SR | 13.05 ± 0.62 | [2] |

Antiviral Activity

Azepane derivatives have also emerged as promising antiviral agents, particularly against the Hepatitis B virus (HBV). The mechanism of action for these compounds often involves the disruption of the viral life cycle, specifically by modulating the assembly of the viral capsid.[3] HBV capsid assembly modulators (CAMs) can interfere with the formation of the nucleocapsid, leading to the production of non-infectious viral particles.[3][4]

// Nodes Entry [label="1. Entry into\nHepatocyte", fillcolor="#F1F3F4", fontcolor="#202124"]; Uncoating [label="2. Uncoating", fillcolor="#F1F3F4", fontcolor="#202124"]; rcDNA_to_cccDNA [label="3. rcDNA to\ncccDNA (nucleus)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="4. Transcription", fillcolor="#F1F3F4", fontcolor="#202124"]; Translation [label="5. Translation", fillcolor="#F1F3F4", fontcolor="#202124"]; Encapsidation [label="6. Encapsidation of\npgRNA & Polymerase", fillcolor="#F1F3F4", fontcolor="#202124"]; ReverseTranscription [label="7. Reverse\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; Assembly [label="8. Nucleocapsid\nAssembly", fillcolor="#F1F3F4", fontcolor="#202124"]; Release [label="9. Virion Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Azepane [label="Azepane Carboxylate\nDerivatives (CAMs)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Entry -> Uncoating [color="#4285F4"]; Uncoating -> rcDNA_to_cccDNA [color="#4285F4"]; rcDNA_to_cccDNA -> Transcription [color="#4285F4"]; Transcription -> Translation [color="#4285F4"]; Translation -> Encapsidation [color="#4285F4"]; Encapsidation -> ReverseTranscription [color="#4285F4"]; ReverseTranscription -> Assembly [color="#4285F4"]; Assembly -> Release [color="#4285F4"]; Azepane -> Assembly [label=" disrupts", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } HBV Life Cycle and the Target of Azepane Carboxylate CAMs

Quantitative Data: Antiviral Activity

Antidiabetic Activity

A significant area of research for azepane carboxylates is in the treatment of type 2 diabetes. Certain derivatives have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[5][6] DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion. By inhibiting DPP-IV, these compounds increase the levels of active GLP-1, leading to improved glycemic control.

// Nodes GLP1 [label="Active GLP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; DPPIV [label="DPP-IV\nEnzyme", fillcolor="#F1F3F4", fontcolor="#202124"]; InactiveGLP1 [label="Inactive GLP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Insulin [label="Insulin Secretion", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose [label="Blood Glucose\nLevels", fillcolor="#F1F3F4", fontcolor="#202124"]; Azepane [label="Azepane Carboxylate\nDerivatives", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GLP1 -> DPPIV [label=" degraded by", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; DPPIV -> InactiveGLP1 [color="#4285F4"]; GLP1 -> Insulin [label=" stimulates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; Insulin -> Glucose [label=" decreases", fontsize=8, fontcolor="#5F6368", color="#34A853"]; Azepane -> DPPIV [label=" inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } Mechanism of Action of Azepane Carboxylates as DPP-IV Inhibitors

Quantitative Data: Antidiabetic Activity

The following table presents the DPP-IV inhibitory activity of a representative azepane-containing compound.

| Compound | Target | IC50 (nM) | Reference |

| Thiosemicarbazone 2f | DPP-IV | 1.266 ± 0.264 | [7] |

Experimental Protocols

Detailed and robust synthetic protocols are crucial for the exploration of the therapeutic potential of azepane carboxylates. Below are representative experimental procedures for the synthesis of a key azepane carboxylate intermediate and a common biological assay.

Synthesis of (2S,5S)-5-Substituted-Azepane-2-Carboxylate Derivatives

A scalable asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed, with a key step involving the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate. While the full supplementary information with detailed protocols is not publicly available, the general approach is outlined in "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives" in the Journal of Organic Chemistry (2011, 76(6), 1937-40). Researchers are encouraged to consult this primary literature for the detailed synthetic scheme and experimental procedures.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow:

// Nodes CellSeeding [label="1. Seed cancer cells in a\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation1 [label="2. Incubate for 24h to allow\ncell attachment", fillcolor="#F1F3F4", fontcolor="#202124"]; CompoundAddition [label="3. Add varying concentrations of\nazepane carboxylate derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation2 [label="4. Incubate for 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; MTTAddition [label="5. Add MTT reagent to each well", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation3 [label="6. Incubate for 2-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization [label="7. Add solubilization solution\n(e.g., DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; AbsorbanceReading [label="8. Read absorbance at 570 nm", fillcolor="#F1F3F4", fontcolor="#202124"]; IC50Calculation [label="9. Calculate IC50 values", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges CellSeeding -> Incubation1 [color="#4285F4"]; Incubation1 -> CompoundAddition [color="#4285F4"]; CompoundAddition -> Incubation2 [color="#4285F4"]; Incubation2 -> MTTAddition [color="#4285F4"]; MTTAddition -> Incubation3 [color="#4285F4"]; Incubation3 -> Solubilization [color="#4285F4"]; Solubilization -> AbsorbanceReading [color="#4285F4"]; AbsorbanceReading -> IC50Calculation [color="#4285F4"]; } MTT Assay Workflow for Cytotoxicity Screening

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Azepane carboxylate derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the azepane carboxylate derivatives.

-

Remove the culture medium from the wells and add the medium containing the test compounds. Include vehicle controls (medium with solvent) and blank controls (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro DPP-IV Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the DPP-IV enzyme.

Workflow:

// Nodes PlatePrep [label="1. Prepare 96-well plate with\nassay buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; CompoundAdd [label="2. Add varying concentrations of\nazepane carboxylate inhibitors", fillcolor="#F1F3F4", fontcolor="#202124"]; EnzymeAdd [label="3. Add DPP-IV enzyme solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="4. Pre-incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; SubstrateAdd [label="5. Add fluorogenic substrate\n(e.g., Gly-Pro-AMC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate2 [label="6. Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; FluorescenceRead [label="7. Read fluorescence (Ex/Em ~360/460 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; IC50Calc [label="8. Calculate IC50 values", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PlatePrep -> CompoundAdd [color="#4285F4"]; CompoundAdd -> EnzymeAdd [color="#4285F4"]; EnzymeAdd -> Incubate1 [color="#4285F4"]; Incubate1 -> SubstrateAdd [color="#4285F4"]; SubstrateAdd -> Incubate2 [color="#4285F4"]; Incubate2 -> FluorescenceRead [color="#4285F4"]; FluorescenceRead -> IC50Calc [color="#4285F4"]; } DPP-IV Inhibition Assay Workflow

Materials:

-

DPP-IV enzyme

-

DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

-

Assay buffer

-

96-well black plates

-

Azepane carboxylate derivatives

-

Reference inhibitor (e.g., sitagliptin)

-

Fluorescence microplate reader

Procedure:

-

Add assay buffer, the test compound at various concentrations, and the DPP-IV enzyme solution to the wells of a 96-well plate.

-

Pre-incubate the plate at 37°C for a short period.

-

Initiate the reaction by adding the DPP-IV substrate.

-

Incubate the plate at 37°C for a specified time.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC).

-

Calculate the percentage of inhibition and determine the IC50 value.[8][9][10]

Future Directions and Conclusion

Azepane carboxylates represent a versatile and promising scaffold for the development of novel therapeutics. The data presented in this guide highlight their potential in oncology, virology, and metabolic diseases. Future research efforts should focus on:

-

Expansion of the Chemical Space: Synthesis of diverse libraries of azepane carboxylate derivatives to explore a wider range of biological targets.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the azepane core and its substituents to optimize potency and selectivity.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential and drug-like properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.

References

- 1. WO2015109130A1 - Azepane derivatives and methods of treating hepatitis b infections - Google Patents [patents.google.com]

- 2. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Di-fluoro azepane HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. content.abcam.com [content.abcam.com]

The Chemistry of Caprolactam Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, chemical properties, and therapeutic applications of caprolactam derivatives, tailored for researchers, scientists, and professionals in drug development.

Introduction

Caprolactam, a cyclic amide with a seven-membered ring, is a crucial industrial chemical primarily known as the monomer for Nylon-6. Beyond its large-scale application in polymer chemistry, the caprolactam scaffold has emerged as a versatile platform in medicinal chemistry. Its unique conformational properties and the synthetic accessibility of its derivatives have led to the development of novel therapeutic agents with a range of biological activities. This technical guide provides a comprehensive overview of the chemistry of caprolactam derivatives, focusing on their synthesis, key reactions, and applications in drug development, with a particular emphasis on their role as anticonvulsant and anticancer agents.

Synthesis of Caprolactam and its Derivatives

The industrial synthesis of ε-caprolactam is predominantly achieved through the Beckmann rearrangement of cyclohexanone oxime.[1][2] This classic reaction involves the acid-catalyzed rearrangement of the oxime to the corresponding amide.

Beckmann Rearrangement: From Cyclohexanone Oxime to ε-Caprolactam

The Beckmann rearrangement is a cornerstone of industrial caprolactam production. The process begins with the oximation of cyclohexanone, which is then treated with a strong acid, typically oleum (fuming sulfuric acid), to induce the rearrangement.

dot

Caption: The Beckmann Rearrangement for ε-Caprolactam Synthesis.

Derivatization of the caprolactam scaffold can be achieved through various synthetic strategies, enabling the introduction of a wide range of functional groups at the nitrogen atom or on the carbon backbone.

N-Substitution of the Caprolactam Ring

The nitrogen atom of the lactam ring is a primary site for functionalization. N-substituted caprolactam derivatives are commonly prepared via nucleophilic substitution or condensation reactions.

-

Ullmann Condensation: This copper-catalyzed reaction allows for the N-arylation of caprolactam with aryl halides, providing access to a range of N-aryl caprolactam derivatives.

-

Cyanoethylation: The addition of acrylonitrile to the N-H bond of caprolactam, typically catalyzed by a base, yields N-(β-cyanoethyl)-ε-caprolactam.[3][4] This derivative serves as a versatile intermediate for further chemical modifications.

dot

Caption: Synthetic workflows for N-substitution of caprolactam.

C-Substitution of the Caprolactam Ring

Functionalization of the carbon backbone of the caprolactam ring allows for the introduction of diverse substituents, leading to a wide array of derivatives with potential biological activity. One notable example is the synthesis of α-hydroxy-α-phenylcaprolactam, a precursor to potent anticonvulsant agents.[5]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of caprolactam derivatives. Below are representative protocols for key synthetic transformations.

Experimental Protocol 1: Beckmann Rearrangement of Cyclohexanone Oxime

Objective: To synthesize ε-caprolactam from cyclohexanone oxime.

Materials:

-

Cyclohexanone oxime

-

Oleum (20-30% SO₃)

-

Ammonia solution (25%)

-

Organic solvent for extraction (e.g., Toluene)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A melt of cyclohexanone oxime is slowly added to oleum at a controlled temperature, typically between 70°C and 130°C, in a suitable reactor.

-

The reaction mixture is stirred for a specified residence time (e.g., 10 to 600 minutes) to ensure complete rearrangement.

-

The acidic reaction mixture is then neutralized with an aqueous ammonia solution.

-

The resulting ε-caprolactam is extracted from the aqueous layer using an organic solvent.

-

The organic extracts are combined, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield crude ε-caprolactam.

-

The crude product is then purified by distillation or recrystallization.

Experimental Protocol 2: N-Cyanoethylation of ε-Caprolactam

Objective: To synthesize N-(β-cyanoethyl)-ε-caprolactam.

Materials:

-

ε-Caprolactam

-

Acrylonitrile

-

Sodium hydroxide (catalyst)

-

Toluene (solvent)

-

Acid for neutralization (e.g., HCl)

Procedure:

-

ε-Caprolactam is dissolved in toluene in a reaction flask equipped with a stirrer and a reflux condenser.

-

A catalytic amount of sodium hydroxide is added to the solution.

-

Acrylonitrile is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is neutralized with an appropriate amount of acid.

-

The resulting salts and any oligomers are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure, and the crude N-(β-cyanoethyl)-ε-caprolactam is purified by vacuum distillation.[3][4]

Applications in Drug Development

The structural diversity of caprolactam derivatives has made them attractive candidates for drug discovery programs, leading to the identification of compounds with significant anticonvulsant and anticancer activities.

Anticonvulsant Activity

A number of caprolactam derivatives have been synthesized and evaluated for their anticonvulsant properties. Structure-activity relationship (SAR) studies have revealed that substitution at the α-position of the caprolactam ring can significantly influence activity.[5]

| Compound | Substitution Pattern | MES ED₅₀ (mg/kg, i.p. in mice) | scMet ED₅₀ (mg/kg, i.p. in mice) | Reference |

| α-hydroxy-α-phenylcaprolactam | α-hydroxy, α-phenyl | 63 | 74 | [5] |

| α-ethynyl-α-hydroxycaprolactam | α-ethynyl, α-hydroxy | Promising Phase I results | Promising Phase I results | [5] |

| α-benzyl-α-hydroxycaprolactam | α-benzyl, α-hydroxy | Promising Phase I & II results | Promising Phase I & II results | [5] |

| α-hydroxy-α-(phenylethynyl)caprolactam | α-hydroxy, α-phenylethynyl | Potent activity in all models | Potent activity in all models | [5] |

Table 1: Anticonvulsant Activity of Selected Caprolactam Derivatives. The maximal electroshock (MES) and subcutaneous Metrazol (scMet) tests are standard preclinical models for identifying potential anticonvulsant agents.

The mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or the enhancement of inhibitory neurotransmission.[6] Some caprolactam derivatives have been shown to interact with GABA receptors, suggesting a potential mechanism for their anticonvulsant effects.[6]

dot

Caption: Potential mechanisms of action for anticonvulsant caprolactam derivatives.

Anticancer Activity

Caprolactam-modified analogues of bengamides, natural products with potent antitumor properties, have been synthesized and evaluated for their cytotoxic activity. These studies aim to improve the pharmacological properties of the parent compounds while retaining their biological activity.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Caprolactam-modified bengamide analogue 1 | MDA-MB-435 (Human Breast Carcinoma) | Data indicates modifications affect activity | [7] |

| Caprolactam-modified bengamide analogue 2 | MDA-MB-435 (Human Breast Carcinoma) | Data indicates modifications affect activity | [7] |

Table 2: Anticancer Activity of Caprolactam-Modified Bengamide Analogues. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion

The chemistry of caprolactam derivatives offers a rich and diverse field for exploration in drug development. The synthetic versatility of the caprolactam scaffold allows for the creation of extensive libraries of compounds for biological screening. The demonstrated anticonvulsant and anticancer activities of certain derivatives highlight the therapeutic potential of this chemical class. Future research in this area will likely focus on the elucidation of precise mechanisms of action, the optimization of pharmacokinetic and pharmacodynamic properties, and the expansion of their therapeutic applications. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of medicinal chemistry through the innovative use of caprolactam derivatives.

References

- 1. The pharmacology of voltage-gated sodium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress of ε-Caprolactam Manufacturing Method | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones - Google Patents [patents.google.com]

- 5. Design, synthesis, and development of novel caprolactam anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential modulation of gamma-aminobutyric acid receptors by caprolactam derivatives with central nervous system depressant or convulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Purification of Benzyl 7-oxoazepane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Benzyl 7-oxoazepane-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to yield a high-purity product suitable for subsequent synthetic steps and analytical characterization.

Introduction

This compound is a cyclic keto ester that often requires robust purification to remove starting materials, byproducts, and other impurities generated during its synthesis. The presence of both a lactam and a benzyl ester group influences its solubility and chromatographic behavior. The purification strategies outlined below—flash column chromatography and crystallization—are standard and effective methods for achieving high purity of this compound.

Purification Strategies

A general workflow for the purification of this compound typically involves an initial extractive work-up followed by either flash column chromatography or crystallization. The choice between chromatography and crystallization will depend on the impurity profile and the scale of the reaction.

Caption: General purification workflow for this compound.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities. The following protocol is a general guideline and may require optimization based on the specific impurity profile observed by thin-layer chromatography (TLC).

Materials and Equipment:

-

Silica gel (230-400 mesh)

-

Glass column with a stopcock

-

Eluent: Hexane and Ethyl Acetate (EtOAc)

-

Compressed air or nitrogen source

-

TLC plates (silica gel coated)

-

UV lamp for visualization

-

Collection tubes or flasks

-

Rotary evaporator

Experimental Protocol:

-

TLC Analysis:

-

Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a TLC plate.

-

Develop the TLC plate using various ratios of Hexane:EtOAc (e.g., 4:1, 2:1, 1:1) to determine the optimal eluent system that provides good separation between the desired product and impurities. The product, being a moderately polar compound, is expected to have an Rf value between 0.2 and 0.4 in the chosen solvent system.

-

-

Column Packing (Wet Slurry Method):

-

Secure a glass column vertically.

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).

-

Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.

-

Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

-

-

Elution:

-

Carefully add the eluent to the column.

-

Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

-

Begin elution with a low-polarity solvent mixture (e.g., Hexane:EtOAc 4:1) and gradually increase the polarity (gradient elution) to 2:1 or 1:1 as needed to elute the product. A similar compound, Benzyl 2-oxoazepane-1-carboxylate, has been purified using a 2:1 Hexane:EtOAc mixture.[1]

-

Collect fractions in separate tubes.

-

-

Fraction Analysis and Product Isolation:

-

Monitor the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Quantitative Data Summary:

| Parameter | Value/Range |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient or isocratic) |

| Recommended Eluent Ratio | Start with 4:1, progressing to 2:1 or 1:1 |

| Expected Rf of Product | 0.2 - 0.4 |

Protocol 2: Purification by Crystallization

Crystallization is an excellent technique for purifying solid compounds on a larger scale, provided a suitable solvent system can be identified. This method relies on the principle that the desired compound is soluble in a hot solvent and less soluble at cooler temperatures, while impurities remain in solution or are removed by hot filtration.

Materials and Equipment:

-

Crystallization dish or Erlenmeyer flask

-

Heating source (hot plate with stirring)

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Crystallization solvents (e.g., Ethyl Acetate, Hexane, Diethyl Ether, Ethanol)

-

Ice bath

Experimental Protocol:

-

Solvent Selection:

-

Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

-

Given the ester functionality, ethyl acetate is a good starting point.[2] A mixed solvent system, such as ethyl acetate/hexane or diethyl ether/hexane, is often effective for benzyl esters. The benzyl group may aid in crystallization.

-

-

Dissolution:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., ethyl acetate) and gently heat the mixture with stirring until the solid completely dissolves.

-

If a mixed solvent system is used (e.g., diethyl ether and hexane), dissolve the compound in the more polar solvent (diethyl ether) first, then slowly add the less polar solvent (hexane) until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger, purer crystals.

-

Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

-

Dry the crystals under vacuum to remove residual solvent.

-

Quantitative Data Summary:

| Parameter | Recommended Solvents |

| Primary Solvents | Ethyl Acetate, Diethyl Ether |

| Anti-solvents (for mixed systems) | Hexane, Heptane |

| Example Mixed Solvent System | Ethyl Acetate/Hexane or Diethyl Ether/Hexane |

Logical Relationship of Purification Choices

The decision to use chromatography versus crystallization is often based on the nature and quantity of the crude product.

Caption: Decision tree for selecting a purification method.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

-

When applying pressure to a glass column, ensure there is no blockage and do not clamp the joints tightly to avoid over-pressurization.[3]

References

Application Note: Structural Elucidation of Benzyl 7-oxoazepane-2-carboxylate using NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the analysis of Benzyl 7-oxoazepane-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The application note outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) for the structural confirmation and purity assessment of this molecule.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its core structure, which is present in a variety of biologically active molecules. Accurate and thorough characterization of this intermediate is crucial for ensuring the integrity of subsequent synthetic steps and the quality of final drug candidates. This application note details the analytical workflow for the structural elucidation of this compound using ¹H NMR, ¹³C NMR, and ESI-MS.

Experimental Protocols

Materials and Sample Preparation

-

Sample: this compound

-

NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)[1][2]

-

Mass Spectrometry Solvent: Acetonitrile (ACN) with 0.1% formic acid

Sample Preparation for NMR: Dissolve approximately 5-10 mg of this compound in 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[1] Vortex the sample until fully dissolved.

Sample Preparation for Mass Spectrometry: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Further dilute this stock solution with acetonitrile containing 0.1% formic acid to a final concentration of 10 µg/mL for direct infusion analysis.

NMR Spectroscopy

¹H NMR Protocol:

-

Tune and shim the spectrometer.

-

Acquire a ¹H NMR spectrum with the following typical parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

¹³C NMR Protocol:

-

Acquire a ¹³C NMR spectrum with proton decoupling using the following typical parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

Mass Spectrometry

-

Instrument: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.[5]

-

Mode: Positive Ion Mode

ESI-MS Protocol:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters:

-

Capillary Voltage: 3.5 kV

-

Nebulizer Pressure: 30 psi

-

Drying Gas Flow: 8 L/min

-

Drying Gas Temperature: 300 °C

-

-

Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5 µL/min.[6]

-

Acquire the mass spectrum over a mass range of m/z 50-500. For tandem mass spectrometry (MS/MS), select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID).

Data Presentation and Analysis

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of similar structures.[3][4][7]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H |

| ~5.20 | s | 2H | -CH₂-Ph |

| ~4.50 | dd | 1H | H-2 |

| ~3.40 | m | 1H | H-6a |

| ~3.20 | m | 1H | H-6b |

| ~2.50 | m | 2H | H-3 |

| ~1.90 | m | 2H | H-4 |

| ~1.70 | m | 2H | H-5 |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

| ~175.0 | C-7 (Amide C=O) |

| ~172.0 | Ester C=O |

| ~135.5 | Ar-C (quaternary) |

| ~128.5 | Ar-CH |

| ~128.2 | Ar-CH |

| ~128.0 | Ar-CH |

| ~67.0 | -CH₂-Ph |

| ~58.0 | C-2 |

| ~42.0 | C-6 |

| ~36.0 | C-3 |

| ~29.0 | C-5 |

| ~23.0 | C-4 |

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 262.1438 | To be determined |

| [M+Na]⁺ | 284.1257 | To be determined |

Note: The molecular formula of this compound is C₁₅H₁₉NO₃, with a monoisotopic mass of 261.1365.

Visualizations

Experimental Workflow

References

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. rsc.org [rsc.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for Chiral Separation of Benzyl 7-oxoazepane-2-carboxylate Enantiomers

Introduction

Benzyl 7-oxoazepane-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. As with many biologically active molecules, the individual enantiomers of this compound can exhibit significantly different pharmacological and toxicological profiles. Therefore, the development of robust and efficient methods for the separation and analysis of these enantiomers is critical for drug discovery, development, and quality control. These application notes provide detailed protocols for two primary strategies for the chiral separation of this compound enantiomers: an indirect method via diastereomeric ester formation and direct enantioseparation using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Strategy 1: Indirect Chiral Resolution via Diastereomer Formation

This approach involves the derivatization of the racemic carboxylic acid with a chiral auxiliary to form diastereomers, which can then be separated using standard achiral chromatography. A common and effective chiral auxiliary for carboxylic acids is L-menthol. The resulting diastereomeric menthyl esters can be separated, followed by hydrolysis to yield the individual enantiomers.

Experimental Protocol: Diastereomeric Ester Formation

-

Esterification Reaction:

-

To a solution of racemic this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add L-(-)-menthol (1.2 equivalents).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the mixture of diastereomeric esters.

-

-

Separation of Diastereomers by HPLC:

-

The purified diastereomeric mixture is then separated using achiral reverse-phase HPLC.

-

Data Presentation: Hypothetical HPLC Separation of Diastereomeric Esters

| Parameter | Value |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Diastereomer 1) | 15.2 min |

| Retention Time (Diastereomer 2) | 17.8 min |

| Resolution (Rs) | > 1.5 |

-

Hydrolysis of Separated Diastereomers:

-

The individual, separated diastereomeric esters are then hydrolyzed (e.g., using LiOH in a THF/water mixture) to cleave the menthol auxiliary and yield the enantiomerically pure this compound.

-

Workflow for Indirect Chiral Resolution

Caption: Workflow for indirect chiral resolution.

Strategy 2: Direct Enantioseparation by Chiral HPLC and SFC

Direct methods using chiral stationary phases (CSPs) are often preferred for their simplicity and speed, as they do not require derivatization. Polysaccharide-based CSPs are highly versatile and effective for a wide range of compounds. Below are proposed screening protocols for both HPLC and SFC.

Experimental Protocol: Chiral HPLC and SFC Screening

-

Sample Preparation:

-

Dissolve the racemic this compound in the initial mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Perform a screening on a selection of polysaccharide-based chiral stationary phases.

-

For HPLC, screen various mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

-

For SFC, the mobile phase will consist of supercritical CO2 and an alcohol modifier. Given the secondary amine in the azepane ring, a basic additive like diethylamine (DEA) may be beneficial.

-

Data Presentation: Proposed Chiral HPLC Screening Conditions and Hypothetical Results

| Parameter | Condition A | Condition B | Condition C |

| Column | CHIRALPAK® IA | CHIRALPAK® IB | CHIRALPAK® IC |

| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |